

montelukast sodium hydrate solubility in different organic solvents

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Compound of Interest

Compound Name: Montelukast sodium hydrate

Cat. No.: B12041163

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An In-depth Technical Guide to the Solubility of **Montelukast Sodium Hydrate** in Organic Solvents

Introduction

Montelukast sodium, the monosodium salt of montelukast, is a selective and orally active leukotriene receptor antagonist used for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.^[1] Its physicochemical properties, particularly its solubility, are critical for its formulation, bioavailability, and therapeutic efficacy. Montelukast sodium is a hygroscopic, optically active, white to off-white powder.^{[1][2]} This guide provides a comprehensive overview of the solubility of **montelukast sodium hydrate** in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of montelukast sodium has been characterized in several organic solvents. While qualitative descriptions are widely available, quantitative data is more specific and crucial for formulation development.

Qualitative Solubility Profile

General solubility descriptions for montelukast sodium are provided by various pharmacopeial and technical sources:

- Very Soluble: Methanol, Ethanol[3]
- Freely Soluble: Ethanol, Methylene Chloride[4]
- Soluble: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[5]
- Practically Insoluble: Acetonitrile[1][2]

It is also noted as being soluble in most organic solvents except for saturated hydrocarbons.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **montelukast sodium hydrate** in various organic solvents. This data is essential for researchers in selecting appropriate solvent systems for analytical method development, crystallization studies, and formulation design.

| Solvent | Temperature | Solubility | Method of Analysis | Source |
|---------------------------|---------------|------------------------|--------------------|--------|
| Ethanol | Not Specified | ~ 30 mg/mL | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL | Not Specified | [5] |
| Dimethylformamide (DMF) | Not Specified | ~ 30 mg/mL | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | 60 °C | ≥ 8 mg/mL | Not Specified | [6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 60.82 mg/mL (100 mM) | Not Specified | |
| Water | Not Specified | ~ 10 mg/mL | Not Specified | [5] |
| Water | Not Specified | ~ 30.41 mg/mL (50 mM) | Not Specified | |
| 1:9 Ethanol:PBS (pH 7.2) | Not Specified | ~ 0.15 mg/mL | Not Specified | [5] |

Note: Molar concentrations were converted to mg/mL using the molecular weight of montelukast sodium (608.17 g/mol).

Experimental Protocol: Equilibrium Solubility Determination

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This method ensures that a state of equilibrium is reached between the dissolved solute and the excess undissolved solid.[7]

Principle

An excess amount of the solid drug is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period until the concentration of the drug in the solution reaches a constant value, indicating that equilibrium has been established.

Materials and Apparatus

- **Montelukast Sodium Hydrate** powder
- Selected organic solvents (e.g., ethanol, methanol, DMSO)
- Scintillation vials or sealed flasks
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or equivalent)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a UV-Visible Spectrophotometer

Step-by-Step Procedure

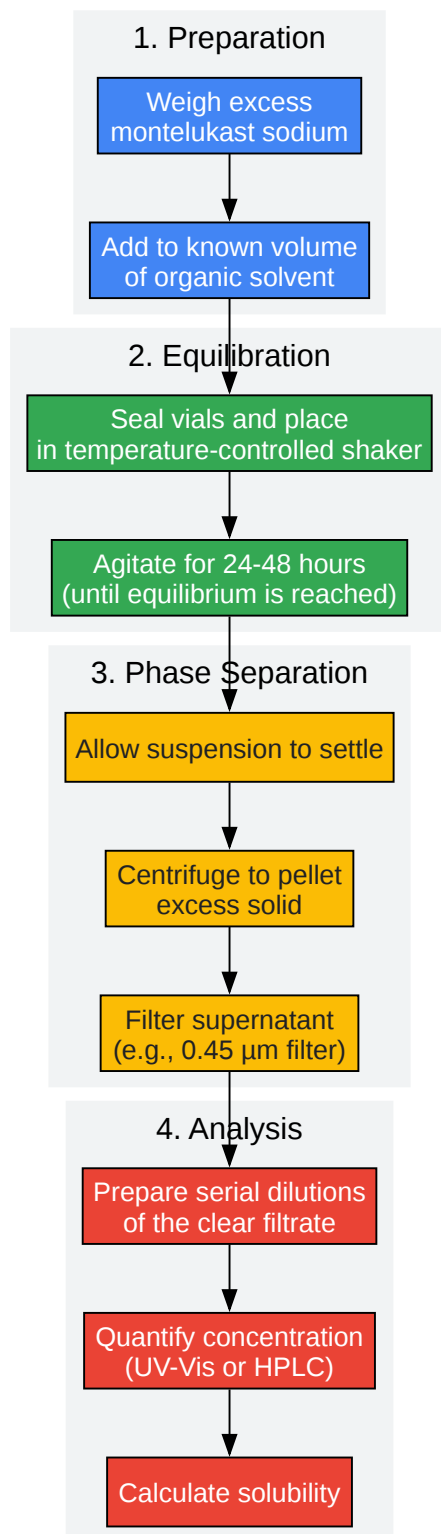
- **Preparation:** Add an excess amount of **montelukast sodium hydrate** to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.
- **Equilibration:** Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.^[8] The time required for equilibration should be determined experimentally by sampling at different time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle.^[9] To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.^[8]

- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, immediately filter the aliquot using a chemically resistant syringe filter (e.g., 0.45 μm).^[8]
- **Dilution:** Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of montelukast sodium in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.^{[8][10]}
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of **montelukast sodium hydrate**.

Workflow for Equilibrium Solubility Determination



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Caption: Experimental workflow for the shake-flask solubility determination method.

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